molecular formula C12H17BFNO4 B2536877 3-(Boc-aminomethyl)-2-fluorophenylboronic acid CAS No. 2377610-40-5

3-(Boc-aminomethyl)-2-fluorophenylboronic acid

Cat. No.: B2536877
CAS No.: 2377610-40-5
M. Wt: 269.08
InChI Key: NKAGPOMQOBBCNM-UHFFFAOYSA-N
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Description

3-(Boc-aminomethyl)-2-fluorophenylboronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected aminomethyl group and a fluorine atom on the phenyl ring

Mechanism of Action

Target of Action

Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, due to their ability to form reversible covalent bonds with diols, a functional group present in many biomolecules .

Mode of Action

This involves the reaction of the boronic acid with a diol moiety present in the target molecule, leading to the formation of a five- or six-membered cyclic boronate ester . This interaction can result in the modulation of the target’s function.

Biochemical Pathways

Boronic acids and their derivatives have been implicated in a wide range of biochemical pathways due to their broad reactivity with diol-containing biomolecules .

Pharmacokinetics

It is known that the pharmacokinetic properties of boronic acids and their derivatives can be influenced by factors such as their pka values, lipophilicity, and the presence of functional groups that can undergo metabolism .

Result of Action

The interaction of boronic acids with their targets can lead to various effects, depending on the nature of the target and the specific biochemical pathway involved .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid. For instance, the pH of the environment can affect the reactivity of boronic acids, as they exist in an equilibrium between the acidic boronic acid form and the basic boronate form . The presence of diol-containing molecules in the environment can also influence the action of boronic acids, as these can compete with the target for binding to the boronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-aminomethyl)-2-fluorophenylboronic acid typically involves the protection of the aminomethyl group with a Boc group, followed by the introduction of the boronic acid functionality. One common method involves the reaction of 2-fluorobenzylamine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected intermediate. This intermediate is then subjected to lithiation using n-butyllithium, followed by the addition of trimethyl borate to introduce the boronic acid group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize side reactions and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

3-(Boc-aminomethyl)-2-fluorophenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: The Boc-protected aminomethyl group can be deprotected under acidic conditions to yield the free amine.

    Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Trifluoroacetic acid (TFA) or other strong acids for Boc deprotection.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Scientific Research Applications

3-(Boc-aminomethyl)-2-fluorophenylboronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in Suzuki-Miyaura cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials and polymers with unique properties

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the Boc-protected aminomethyl and fluorine substituents.

    2-Fluorophenylboronic acid: Similar structure but without the Boc-protected aminomethyl group.

    3-(Aminomethyl)-2-fluorophenylboronic acid: Similar but without the Boc protection.

Uniqueness

3-(Boc-aminomethyl)-2-fluorophenylboronic acid is unique due to the combination of the Boc-protected aminomethyl group and the fluorine atom on the phenyl ring. This combination imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .

Properties

IUPAC Name

[2-fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BFNO4/c1-12(2,3)19-11(16)15-7-8-5-4-6-9(10(8)14)13(17)18/h4-6,17-18H,7H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKAGPOMQOBBCNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=CC=C1)CNC(=O)OC(C)(C)C)F)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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